The table below summarizes key technical data for two commercially available deuterated forms of Tridecanoic acid, which are commonly used as internal standards or tracers in quantitative analysis [1] [2].
| Property | Tridecanoic acid-d25 | Tridecanoic acid-d2 |
|---|---|---|
| Synonyms | N-Tridecanoic acid-d25 [1] | N-Tridecanoic acid-d2 [2] |
| CAS Number | 202529-03-1 [1] | 64118-44-1 [2] |
| Molecular Formula | C13HD25O2 [1] | C13H24D2O2 [2] |
| Molecular Weight | 239.50 g/mol [1] | 216.36 g/mol [2] |
| Purity | 98.0% [1] | 99.86% [2] |
| Chemical Structure (SMILES) | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(O)=O [1] | CCCCCCCCCCCCC([2H])([2H])C(O)=O [2] |
| Primary Application | Deuterium-labeled tracer; internal standard for NMR, GC-MS, or LC-MS [1] | Deuterium-labeled tracer; internal standard for NMR, GC-MS, or LC-MS [2] |
The following table details the core properties of the non-deuterated Tridecanoic acid (C13:0), which provides a baseline for understanding the deuterated analogs [3].
| Property Category | Details for Tridecanoic Acid (HMDB0000910) |
|---|---|
| Common Name | Tridecanoic acid; n-Tridecanoic acid; C13:0; Tridecylic acid [3] |
| CAS Registry Number | 638-53-9 [3] |
| Chemical Formula | C13H26O2 [3] |
| Average Molecular Weight | 214.34 g/mol [3] |
| Classification | Long-chain saturated fatty acid (13-carbon chain) [3] |
| Physical State | Solid [3] |
| Melting Point | 44.5 °C [3] |
| Water Solubility | 0.033 mg/mL (very low, highly hydrophobic) [3] |
| Experimental CCS (AllCCS) | 155.163 Ų (adduct [M-H]-) [3] |
Deuterated tridecanoic acid is primarily used in analytical methods, and the non-deuterated form has documented antibacterial efficacy.
Analytical workflow using deuterated internal standard.
The following table consolidates the available quantitative and descriptive data for Tridecanoic acid-d9.
| Property | Value / Description |
|---|---|
| Molecular Formula | C₁₃H₁₇D₉O₂ [1] |
| Molecular Weight | 223.40 g/mol [1] |
| CAS Registry Number | Information not available in search results |
| Appearance | Typically exists as a solid at room temperature [1] |
| Storage (Powder) | -20°C for 3 years or 4°C for 2 years [1] |
| Storage (In Solvent) | -80°C for 6 months or -20°C for 1 month [1] |
| Transportation | Stable at ambient temperature for a few days during shipping [1] |
The provided source offers practical advice for handling this compound in a research setting [1].
Since explicit protocols were not found, the diagram below outlines a general logical workflow for planning experiments with a characterized compound like this compound. This can serve as a starting point for your research design.
Experimental planning workflow for a characterized compound
Deuterated tridecanoic acids are stable isotope-labeled versions of the 13-carbon saturated fatty acid, where hydrogen atoms are replaced with deuterium. The primary application identified is their use as internal standards and tracers in mass spectrometry and NMR [1].
The table below summarizes key characteristics based on the available data for Tridecanoic acid-d25.
| Property | Description / Value |
|---|---|
| Common Name | Tridecanoic acid-d25 (information for -d9 was not found) [1] |
| Synonym | N-Tridecanoic acid-d25 [1] |
| CAS Number | 202529-03-1 (for -d25) [1] |
| Chemical Formula | C₁₃HD₂₅O₂ [1] |
| Average Molecular Weight | 239.50 g/mol (for -d25) [1] |
| Purity | ≥ 98.0% [1] |
| Appearance | Solid, white to off-white [1] |
| Primary Research Applications | Internal standard for GC-MS, LC-MS, NMR; antipersister and antibiofilm agent in bacterial infection studies [2] [1] |
| Biological Activity | Serves as an antipersister and antibiofilm agent that inhibits Escherichia coli persistence and biofilm formation [1] |
Based on the search results, here are the specific methodologies and contexts in which deuterated tridecanoic acid is used.
1. As an Internal Standard in Lipidomics Deuterated fatty acids like tridecanoic acid-d25 are crucial for accurate quantification in gas chromatography-mass spectrometry (GC-MS).
This diagram illustrates the core workflow for using the compound as an internal standard in analytical chemistry:
2. In Metabolomic Studies of Infectious Disease Large-scale untargeted lipidomics, which heavily relies on internal standards like deuterated fatty acids, has been used to investigate host responses to pathogens. One study on COVID-19 patient plasma revealed:
3. In Drug Discovery and Development Deuteration is a recognized strategy in pharmaceutical development to improve drug properties.
When working with deuterated fatty acids in the lab, please note the following practical information based on the manufacturer's data for the -d25 variant [1]:
It is important to be aware that the specific data provided pertains to tridecanoic acid-d25. The following information for the -d9 isotopologue was not available in the search results and may require consultation of specialized technical databases or supplier catalogs:
The primary application of tridecanoic acid and its deuterated form is as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS).
Tridecanoic acid-d9 has limited water solubility and typically requires dissolution in organic solvents or preparation of stabilized formulations for experimental use [2]. The table below outlines common preparation methods.
| Application | Formulation Method | Notes |
|---|---|---|
| Injection Formulation 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 [2] | Suitable for IP/IV/IM/SC injection. |
| Injection Formulation 3 | DMSO : Corn oil = 10 : 90 [2] | For oil-based delivery. |
| Oral Formulation 1 | Suspend in 0.5% CMC Na (carboxymethylcellulose sodium) [2] | For oral administration to animals. |
The following diagram illustrates the general workflow for using this compound as an internal standard in analytical methods like GC-MS:
Workflow for using this compound as an internal standard in GC-MS analysis.
The table below consolidates the quantitative data available for Tridecanoic acid-d9.
| Parameter | Specification |
|---|---|
| Molecular Formula | C₁₃H₁₇D₉O₂ [1] |
| Average Molecular Weight | 223.40 g/mol [1] [2] |
| Isotopic Enrichment | 98 atom % D [2] |
| Deuterium Position | 10,10,11,11,12,12,13,13,13-d₉ (on the last 4 carbon atoms of the chain) [1] [2] |
| Chemical Purity | Not explicitly stated for isotopic purity analysis. (One source mentions a chemical purity of 99.13% for the non-deuterated compound) [3]. |
| Storage | Store at room temperature [2]. |
This compound is primarily used as an internal standard in quantitative analysis. Its deuterated structure mimics the analytical behavior of natural fatty acids while providing a distinct mass signature in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which allows for precise measurement of target compounds in complex mixtures [1] [4].
The following workflow outlines a general GC-MS method for fatty acid analysis that incorporates this compound as a surrogate standard, based on applications of its non-deuterated form [4].
General analytical workflow using this compound as an internal standard.
Beyond its analytical applications, the non-deuterated Tridecanoic acid (C13:0) has reported biological activity. It is classified as a saturated fatty acid and is found in various foods like coconut and nutmeg [3]. One key area of research involves its potential antimicrobial properties.
When working with this compound for research, keep the following in mind:
The table below summarizes the key chemical and physical data for non-deuterated tridecanoic acid, which serves as a essential reference point for understanding its deuterated analog [1] [2] [3].
| Property | Value / Description |
|---|---|
| Common Name | Tridecanoic acid (also known as n-Tridecanoic acid, Tridecylic acid) [1] [3] |
| Chemical Formula | C13H26O2 [1] [2] [3] |
| Average Molecular Weight | 214.34 g/mol [1] [2] |
| Classification | Long-chain saturated fatty acid [1] [2] |
| Melting Point | 41 - 44.5 °C [1] [4] |
| Boiling Point | 312 - 313 °C @ 760 mmHg [4] |
| Water Solubility | 0.033 mg/mL (practically insoluble) [1] [4] |
| State | White crystalline solid [1] [4] |
| CAS Registry Number | 638-53-9 [1] [3] [4] |
While direct data on the -d9 variant is limited, the established uses of its non-labeled form in analytical chemistry provide a clear direction for its deuterated version's application.
Tridecanoic acid is widely used as an internal standard (IS) or surrogate standard in gas chromatography-mass spectrometry (GC-MS) methods for quantifying fatty acids and other analytes [5]. The core principle is that a known amount of the IS is added to a sample before processing; its behavior during analysis corrects for variations in extraction and instrument response, allowing for accurate measurement of target compounds [5].
One search result details a methodology for determining fatty acids (C8–C22) in wastewater, which explicitly used tridecanoic acid as a surrogate internal standard [5]. The workflow can be summarized as follows:
Experimental workflow for fatty acid analysis using an internal standard [5].
Key Protocol Details:
A dedicated search for "tridecanoic acid-d9" did not return specific results. However, one supplier offers tridecanoic acid-d25, a variant with a higher degree of deuteration [6]. This indicates that deuterated forms are indeed used in research, typically as internal standards for mass spectrometry to create a distinct mass difference from analytes.
FB-reagents offers Tridecanoic Acid-d25 (C13HD25O2) with 98% deuterium enrichment and 99% chemical purity [6].To find the specific compound you need:
| Compound Name | CAS Number | Solubility in DMSO | Additional Solubility Data | Reference |
|---|---|---|---|---|
| Tridecanoic acid (unlabeled) | 638-53-9 | 42 mg/mL (195.95 mM) | Slightly soluble in Chloroform [1] [2]. | [2] |
| Tridecanoic-D25 acid (deuterated) | 202529-03-1 | Slightly soluble | Slightly soluble in Chloroform [3]. | [3] |
This protocol outlines the use of tridecanoic acid, a 13-carbon saturated fatty acid, as a foundational component in the synthesis of photoreactive lipid probes for identifying lipid-binding proteins. These probes enable the capture and proteomic analysis of transient lipid-protein interactions, which are crucial for understanding cell signaling and disease mechanisms [4].
The following workflow describes the key steps for using a tridecanoic acid-derived probe to identify lipid-binding proteins. This method allows for the screening of potential drug targets by comparing interactions in untreated and drug-treated samples [4].
Procedure:
This compound is a deuterium-labeled version of Tridecanoic acid, a 13-carbon, saturated fatty acid. The "d9" indicates that nine hydrogen atoms in the alkyl chain have been replaced by deuterium, increasing its molecular weight and making it ideal for use as an internal standard in quantitative mass spectrometry [1].
Basic Properties:
The choice of solvent is critical for solubility and compatibility with your downstream applications. The table below summarizes options based on the properties of non-deuterated Tridecanoic acid [2] [3].
Table 1: Solvent Options for this compound Stock Solution
| Solvent | Solubility (for non-deuterated form) | Recommended For | Notes |
|---|---|---|---|
| Methanol | 148 g/100 g (at 20°C) [3] | LC-MS, general storage | Excellent solubility; commonly used for MS applications. |
| Ethanol | Soluble [3] | General use | Good, less toxic alternative to methanol. |
| Acetone | 78.6 g/100 g (at 20°C) [3] | GC-MS, derivatization | High solubility; evaporates easily for sample reconstitution. |
| Ethyl Acetate | 70 g/100 g (at 20°C) [3] | Organic synthesis | Good for further chemical derivatization. |
| Chloroform | Information not found, but generally good for fatty acids | NMR spectroscopy | Deuterated chloroform (CDCl₃) is the standard solvent for NMR [4]. |
| Dimethyl Sulfoxide (DMSO) | Information not found | Biological assays | Use if the solution is for cell-based studies; ensure sterility. |
The following workflow outlines the stock preparation process.
Detailed Instructions:
Calculate the concentration of your stock solution using the formula:
Concentration (mM) = [Mass (mg) / Molecular Weight (g/mol)] / Volume (L)
Example:
NMR is an excellent technique to confirm the identity and isotopic purity of this compound. Prepare a sample in a deuterated solvent like Chloroform-d (CDCl₃) [4].
MS is the primary application for this compound as an internal standard.
The following workflow demonstrates how this compound is typically used for quantitative analysis.
Key Points:
Tridecanoic acid-d9 is a deuterium-labeled standard used in research, particularly as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1]. Proper storage and handling are critical to maintain its chemical integrity and ensure the accuracy and reproducibility of experimental results.
The primary source for this compound specifies that it should be stored at room temperature [1]. In contrast, the unlabeled Tridecanoic acid is also recommended for storage at room temperature [2] [3]. This suggests that the deuterated form does not require ultra-low temperature storage for short-term stability.
The table below summarizes the key storage specifications:
| Property | Specification for this compound |
|---|---|
| Recommended Storage | Room Temperature (RT) [1] |
| Purity | Controlled substance (specific purity not listed) [1] |
| Molecular Weight | 223.40 g/mol [1] |
| Molecular Formula | C13H17D9O2 [1] |
While specific large-scale studies on this compound are not available, principles from biopharmaceutical development and clinical chemistry can be applied to plan its use.
This protocol aims to preserve the long-term stability of the stock compound.
Workflow Overview:
Materials:
Procedure:
This protocol outlines the preparation of this compound for use in studies based on the biological activity of its unlabeled form.
Workflow Overview:
Background: Unlabeled Tridecanoic acid acts as an antipersister and antibiofilm agent against Escherichia coli [1]. This protocol uses the deuterated analog as a tracer in such studies.
Materials:
Procedure:
The main limitation is the lack of publicly available, compound-specific long-term stability data under various storage conditions. The following research would strengthen these protocols:
Tridecanoic acid-d9 is a deuterium-labeled isotopologue of tridecanoic acid, a 13-carbon medium-chain saturated fatty acid. This compound has emerged as a valuable research tool in pharmaceutical development and metabolic studies due to its utility as a stable isotope tracer. The molecular structure consists of a straight hydrocarbon chain with nine deuterium atoms replacing protium atoms, terminating in a carboxylic acid functional group. With a molecular formula of C₁₃H₁₇D₉O₂ and molecular weight of 223.40 g/mol, this compound exhibits distinct physicochemical properties that differentiate it from its non-deuterated counterpart (MW: 214.34 g/mol) [1] [2].
The deuterium substitution in this compound significantly impacts its spectroscopic properties and metabolic stability without substantially altering its chemical reactivity, making it particularly valuable for mass spectrometry-based quantification methods and drug metabolism studies. As a saturated fatty acid, it shares the characteristic hydrophobic nature of its class, with limited aqueous solubility (approximately 0.033 mg/mL for the non-deuterated form) and significant solubility in organic solvents such as methanol, acetone, and ethyl acetate [3] [1]. These properties must be carefully considered when preparing standardized solutions for research applications.
Table 1: Physicochemical Properties of Tridecanoic Acid and this compound
| Property | Tridecanoic Acid | This compound | Reference |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₆O₂ | C₁₃H₁₇D₉O₂ | [1] [2] |
| Molecular Weight (g/mol) | 214.34 | 223.40 | [1] [2] |
| Melting Point | 41.5-44.5°C | Not Specified | [3] [1] |
| Water Solubility | 0.033 mg/mL (20°C) | Not Specified | [1] |
| Solubility in Methanol | 148 g/100 g (20°C) | Similar profile expected | [3] |
| Solubility in Acetone | 78.6 g/100 g (20°C) | Similar profile expected | [3] |
Molarity represents a fundamental concentration unit in chemical and pharmaceutical research, defined as the number of moles of solute per liter of solution. For this compound, molarity calculations must account for its specific molecular weight of 223.40 g/mol, which differs from the non-deuterated form due to the presence of nine deuterium atoms [2]. The basic molarity calculation formula for solutions prepared from solid reagent is:
Molarity (M) = (mass in grams / molecular weight) / volume in liters
For concentrated solutions where percentage concentration by weight (% w/w) and density are known, molarity can be calculated using the standard equation referenced in multiple sources [4] [5] [6]:
Molarity (M) = [(% × d) / MW] × 10
Where % is the weight percentage, d is density (g/mL), and MW is molecular weight (g/mol). This equation is particularly useful when working with commercial concentrated solutions of fatty acids, though specific density values for this compound concentrated solutions would need to be obtained from manufacturer certificates of analysis.
Normality represents the number of equivalent weights of solute per liter of solution. For monoprotic acids like this compound, which contain only one acidic proton per molecule, normality equals molarity in acid-base reactions [4] [6]. This relationship simplifies concentration calculations for this compound, as opposed to polyprotic acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), which have normality values that are multiples of their molarity [5].
When using this compound as a tracer in biological systems, researchers should note that while its chemical equivalence is identical to its non-deuterated form in acid-base reactions, its isotopic composition may lead to different metabolic behavior due to the kinetic isotope effect. This property doesn't affect normality calculations but should be considered when designing and interpreting experimental results.
Objective: To prepare a 100 mL solution of 0.1 M this compound in methanol for use as a stock solution in analytical applications.
Principle: This protocol utilizes direct mass-to-volume measurement to achieve accurate molarity, leveraging the high solubility of this compound in organic solvents like methanol (148 g/100 g for non-deuterated form at 20°C) [3].
Table 2: Required Materials and Equipment for Solution Preparation
| Item | Specification | Notes |
|---|---|---|
| This compound | High purity (≥95%) | Verify deuterium enrichment from supplier |
| Analytical Balance | Capacity 0.1 mg-100 g, precision ±0.1 mg | Calibrated recently |
| Methanol | HPLC grade, anhydrous | Suitable for analytical applications |
| Volumetric Flask | Class A, 100 mL | With stopper or sealing cap |
| Ultrasonic Bath | Optional | For accelerated dissolution |
Procedure:
Calculate and weigh the required amount of this compound using the formula: Mass (g) = Molarity (mol/L) × Molecular Weight (g/mol) × Volume (L) For 100 mL of 0.1 M solution: Mass = 0.1 × 0.1 × 223.40 = 2.2340 g
Tare a clean weighing boat on the analytical balance.
Transfer exactly 2.2340 g of this compound to the weighing boat.
Quantitatively transfer the compound to a 100 mL volumetric flask using small portions of methanol to rinse all material from the weighing boat.
Fill the volumetric flask approximately two-thirds full with methanol and swirl gently to initiate dissolution.
Apply ultrasonic agitation if necessary to complete dissolution (typically 2-5 minutes).
Dilute to the mark with methanol once the solute is completely dissolved and the solution has reached room temperature.
Mix thoroughly by inverting the flask at least 10 times.
Label appropriately with compound name, concentration, date, preparer's name, and solvent information.
Validation and Quality Control: Verify solution concentration by preparing a diluted sample for UV-Vis spectroscopy or LC-MS analysis, comparing against a standard curve. Document any deviations from expected values.
Objective: To prepare a working standard solution of 1 mM this compound from a concentrated stock solution.
Principle: This protocol uses the dilution equation C₁V₁ = C₂V₂ to achieve accurate preparation of working standards from more concentrated solutions [6].
Procedure:
Determine the concentration of the stock solution (e.g., 0.1 M as prepared in Section 3.1).
Calculate the volume of stock solution required using the dilution equation: V₁ = (C₂ × V₂) / C₁ For preparing 100 mL of 1 mM from 0.1 M stock: V₁ = (0.001 M × 0.1 L) / 0.1 M = 0.001 L = 1 mL
Pipette 1.00 mL of the 0.1 M stock solution using a calibrated volumetric pipette.
Transfer to a 100 mL volumetric flask.
Dilute to volume with appropriate solvent (typically methanol or buffer solution depending on application).
Mix thoroughly by inversion.
Verify concentration through appropriate analytical methods if critical for application.
This compound serves as a valuable internal standard for quantitative analysis by GC-MS, LC-MS, and NMR spectroscopy due to its isotopically labeled structure, which provides distinct mass spectral fragmentation patterns and chemical shift differences while maintaining nearly identical chemical properties to the non-deuterated analog [2]. In mass spectrometry, the 9 amu mass difference creates a clear separation in mass-to-charge ratios, enabling precise quantification of non-deuterated tridecanoic acid in complex biological matrices through isotope dilution methods.
Protocol for GC-MS Analysis of Fatty Acids Using this compound as Internal Standard:
Recent research has identified Tridecanoic acid as an effective antipersister and antibiofilm agent against Escherichia coli and potentially other bacterial pathogens [2]. The deuterated form maintains these biological activities while providing distinct advantages for tracking compound distribution and metabolism in biological systems.
Figure 1: Experimental workflow for evaluating the antibiofilm and antipersister activities of this compound against bacterial pathogens.
This compound requires appropriate storage conditions to maintain stability and prevent degradation. The compound should be stored in a tightly sealed container under recommended conditions specified in the Certificate of Analysis, typically at room temperature or refrigerated in a dry environment protected from light [2]. Stock solutions should be prepared fresh or aliquoted and stored at -20°C for long-term preservation, with freeze-thaw cycles minimized to maintain stability.
While comprehensive safety data specifically for this compound is limited, the non-deuterated form presents moderate hazards including skin and eye irritation (GHS H315, H319) and potential respiratory irritation (H335) [3]. The compound is classified under NFPA 704 with a health hazard rating of 2, flammability rating of 1, and reactivity rating of 0. Appropriate personal protective equipment including lab coat, safety glasses, and nitrile gloves should be worn when handling the compound, with procedures conducted in a well-ventilated area or fume hood when working with powdered material.
This compound is classified as a controlled substance in some territories and is sold explicitly for research purposes only, not for human diagnostic or therapeutic use [2]. Researchers must adhere to institutional chemical safety protocols and maintain accurate records of compound usage, particularly when working with deuterated compounds that may have specific regulatory considerations depending on the jurisdiction.
For pharmaceutical applications using this compound as a tracer in preclinical studies, researchers should consult appropriate regulatory guidelines including Good Laboratory Practice (GLP) requirements. The compound's status as a "deuterium-labeled analog of a naturally occurring fatty acid" may impact regulatory classification, though this varies by regulatory agency and intended application.
Incomplete dissolution: If this compound demonstrates slow dissolution in the selected solvent, gentle warming (not exceeding 40°C) with simultaneous ultrasonic agitation typically improves dissolution rates without compromising stability.
Precipitation issues: Working with concentrated solutions in aqueous buffers may cause precipitation due to the compound's hydrophobic nature. Adding a small percentage of organic cosolvent (e.g., 5-10% methanol or DMSO) can maintain solubility while preserving biological activity for cell-based assays.
Concentration verification: When precision is critical, validate prepared solution concentrations using UV spectroscopy at 205-210 nm (characteristic of carboxylate chromophore) or through GC-MS analysis with a certified external standard.
The deuterium enrichment of this compound should be verified upon receipt, particularly for quantitative applications, as lower-than-specified enrichment can compromise its utility as an internal standard. This can be assessed using LC-MS or NMR spectroscopy by comparing the relative abundances of deuterated and non-deuterated species.
Researchers should be aware of potential hydrogen-deuterium exchange in protic solvents, particularly under acidic or basic conditions, which could gradually reduce the deuterium content and affect mass spectral quantification over time. Preparing fresh solutions and storing them in aprotic solvents when possible minimizes this exchange.
This compound represents a versatile research tool with applications spanning analytical chemistry, microbiology, and pharmaceutical development. The accurate preparation of standardized solutions using the protocols outlined in this document ensures reliable and reproducible experimental results. The molarity calculation and solution preparation methodologies detailed here provide researchers with a foundation for incorporating this deuterated fatty acid into diverse experimental workflows, from serving as an internal standard in mass spectrometry to investigating novel mechanisms against bacterial persister cells and biofilms. As research continues to elucidate the biological activities of medium-chain fatty acids, properly standardized solutions of this compound will remain essential for advancing our understanding of their mechanisms and potential applications.
Understanding the base compound's properties is crucial for developing a dissolution protocol. Key data for tridecanoic acid (C13:0) is summarized below.
| Property | Value | Source (for non-deuterated form) |
|---|---|---|
| Molecular Formula | C13H26O2 (Assumed C13H17D9O2 for -d9) | [1] [2] [3] |
| Average Molecular Weight | 214.34 g/mol (Approx. 223.40 g/mol for -d9) | [1] [3] |
| Melting Point | 44.5 °C | [1] [2] |
| Water Solubility | Very low (0.033 mg/mL at 20 °C) | [1] [3] |
| LogP (Predicted) | ~4.92 - 5.57 (Indicates high hydrophobicity) | [1] [3] |
| Physical Description | White to off-white solid | [2] |
The high melting point indicates that gentle heating is likely necessary for dissolution. Its very low water solubility and high hydrophobicity mean that organic solvents are essential for preparing concentrated stock solutions.
This protocol outlines a logical workflow for dissolving tridecanoic acid-d9, extrapolated from standard laboratory practices for long-chain fatty acids.
This compound is the deuterium-labeled form of tridecanoic acid (a 13-carbon, saturated fatty acid), where nine hydrogen atoms have been replaced by deuterium [1]. This labeling makes it chemically similar but isotopically distinct, which is crucial for accurate quantification in mass spectrometry-based assays.
Its primary documented applications are:
The table below summarizes key data for this compound and its unlabeled counterpart for your experimental calculations.
| Property | This compound | Unlabeled Tridecanoic Acid |
|---|---|---|
| CAS Number | Information missing | 638-53-9 [4] [5] [3] |
| Molecular Formula | C13H17D9O2 [1] | C13H26O2 [4] [5] [3] |
| Molecular Weight | 223.40 g/mol [1] | 214.34 g/mol [4] [5] [3] |
| Purity | Controlled substance, available for research | Available in purities from 95% to >99% [4] [6] |
| Appearance | Neat (likely a solid or liquid) | White to almost white powder or crystal; also reported as light yellow liquid [4] [6] |
| Melting Point | Information missing | 44.5 °C (also reported 40-46 °C) [5] [6] |
| Storage | Store under recommended conditions in Certificate of Analysis | Store at room temperature [6] |
This protocol is adapted from methods developed for analyzing fatty acids in wastewater and biological samples [2].
Workflow Overview The diagram below outlines the major steps in sample preparation and analysis.
Materials and Reagents
Step-by-Step Procedure
Data Analysis
This protocol is based on the documented biological activity of unlabeled tridecanoic acid [1] [3].
Workflow Overview The diagram below illustrates the key stages in the anti-biofilm assay.
Materials and Reagents
Step-by-Step Procedure
Data Analysis
This compound is a versatile tool with two primary research applications: ensuring data accuracy in lipidomics as an internal standard, and investigating novel therapeutic strategies against resilient bacterial biofilms and persister cells. The protocols provided offer a solid foundation for integrating this specialized chemical into your experimental workflow.
Tridecanoic acid-d9 is a deuterium-labeled analog of Tridecanoic acid, a 13-carbon, saturated fatty acid. Understanding its solubility is crucial for designing experiments [1].
| Property | Description / Value |
|---|---|
| Chemical Formula | C₁₃H₁₇D₉O₂ [1] [2] |
| Molecular Weight | 223.40 g/mol [1] [2] |
| Appearance | Solid (powder or crystals) at room temperature [2] [3] |
| Water Solubility | Very poor (Parent compound: ~33 mg/L at 20°C) [3] |
| Solubility in Organic Solvents | Good in non-polar solvents (e.g., DMSO, ethanol, chloroform, ether) [4] [2] [3] |
The parent compound, Tridecanoic acid, is characterized by poor aqueous solubility due to its long hydrophobic carbon chain [4] [3]. This property is a common challenge for many pharmacologically active molecules and can limit their bioavailability and experimental applicability [5]. As a labeled analog, this compound is expected to share very similar physicochemical properties.
Here are solutions to common problems researchers encounter when working with this compound.
Q1: My this compound does not dissolve in the aqueous buffer for my cell culture assay. What should I do? This is expected. You must first prepare a concentrated stock solution in a suitable organic solvent before diluting it into your aqueous assay buffer.
Q2: What is the best way to formulate this compound for administration in animal studies? For in vivo studies, several formulation options can enhance solubility and bioavailability. The choice depends on the route of administration [2].
Q3: Why does my compound precipitate upon storage, and how can I prevent it? Precipitation can occur due to the compound's low aqueous solubility and instability in solution.
The following diagram outlines the decision-making workflow for selecting and preparing a formulation for this compound, based on the recommended protocols.
1. Preparation of DMSO Stock Solution This is the most common first step for in vitro work.
2. Protocol for Injection Formulations This is suitable for parenteral administration in animal studies [2].
3. Protocol for Oral Formulations This is used for administering the compound to animals by oral gavage [2].
Here is a structured approach you can use to establish your own stability data for tridecanoic acid-d9.
FAQ 1: What are the key factors affecting the stability of lipids like this compound during freeze-thaw cycles? While direct data is unavailable, the stability of biological compounds during freezing is influenced by several common stresses [1]:
FAQ 2: What is a standard experimental protocol to test freeze-thaw stability? You can adapt established methodologies from clinical chemistry for systematic testing. The following protocol is modeled after stability studies for serum analytes [2].
Experimental Workflow Diagram: The diagram below outlines the protocol for testing freeze-thaw stability.
FAQ 3: How should I present the results of a stability study? You should summarize all quantitative data into a clear table for easy comparison. Below is a template based on the structure used in clinical studies [2].
Table: Template for Reporting Freeze-Thaw Stability of this compound
| Freeze-Thaw Cycle | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Change from Baseline T0 (%) | Clinically Acceptable Bias Met? (Y/N) |
|---|---|---|---|---|
| T0 (Baseline) | (Value) | (Value) | - | - |
| T1 (1 cycle) | (Value) | (Value) | (Value)% | (Y/N) |
| T2 (2 cycles) | (Value) | (Value) | (Value)% | (Y/N) |
| ... | ... | ... | ... | ... |
| T10 (10 cycles) | (Value) | (Value) | (Value)% | (Y/N) |
Notes for the table:
[(Cx - C0) / C0] * 100%, where C0 is the baseline concentration and Cx is the concentration after cycle X [2].
Tridecanoic acid (C13:0) is commonly used as an internal standard for quantifying other fatty acids. The protocol involves a derivatization step to convert fatty acids into more volatile Fatty Acid Methyl Esters (FAMEs) before GC-MS analysis [1].
The core of the issue is that the derivatization reaction occurs in a mixture of methanol, acetyl chloride, and hexane. Ensuring all components remain in solution is critical for a complete and accurate reaction.
Here is a summary of common issues and their solutions, based on the standard protocol.
| Issue | Likely Cause | Solution |
|---|---|---|
| Cloudiness or precipitate after adding reagents | Incomplete dissolution of the lyophilized sample or internal standard. | Ensure sample is fully resuspended before derivatization. Vortex mixture thoroughly after adding methanol/acetyl chloride/hexane [1]. |
| Phase separation or precipitate during incubation | Reaction mixture is not properly sealed, allowing solvent evaporation. | Incubate in a sealed glass tube with a screw cap to prevent solvent loss [1]. |
| Precipitation after phase separation | Incorrect solvent used to reconstitute derivatized sample for GC-MS injection. | Use hexane or another suitable non-polar solvent to reconstitute the final FAME extract for GC-MS analysis [1]. |
Adhering to this established methodology helps minimize precipitation issues [1].
The workflow below summarizes the key stages of this protocol:
For your FAQ section, here are direct answers to probable user questions:
The following table summarizes the key handling specifications for Tridecanoic acid-d9 as provided by suppliers.
| Specification | Details |
|---|---|
| Physical Form | Solid [1] |
| Storage Condition | Store at room temperature under recommended conditions in the Certificate of Analysis [1]. |
| Stability | 5 years (for the related compound Tridecanoic acid-d25) [2] |
| Purity | Supplied for research use only [1]. |
| Handling Notes | This product is a controlled substance in some territories [1]. |
This method is based on established gas chromatography-mass spectrometry (GC-MS) procedures for determining fatty acids in complex samples [3].
The workflow for this protocol can be summarized as follows:
What is the primary application of this compound in research? this compound is primarily used as a deuterium-labeled tracer or an internal standard for quantitative analysis by techniques like NMR, GC-MS, or LC-MS [1].
Can I use this compound in biological or cellular assays? The unlabeled Tridecanoic acid has documented biological activity, such as inhibiting E. coli persistence and biofilm formation [1]. The deuterated form (this compound) is designed for metabolic or pharmacokinetic tracing studies to understand these processes [1].
The product I received is a solid, is this normal? Yes. This compound is supplied as a solid [1].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Chromatography | Sample degradation; incomplete derivatization. | Ensure fresh derivatization reagents are used. Confirm that the derivatization time and temperature are optimal. |
| Low Recovery of Internal Standard | Inaccurate pipetting; loss during extraction. | Check calibration of pipettes. Add a non-deuterated analog to monitor and optimize the extraction efficiency. |
| Unexpected Degradation in Formulation | Oxidation; interaction with excipients. | Review the excipient compatibility literature for similar fatty acids. Consider using antioxidants like ascorbic acid, which has been effective in stabilizing oxidation-prone compounds in solid polymer matrices [4]. |
For critical parameters not fully detailed in supplier documentation, consider these general best practices derived from industry standards:
The tables below summarize key identification and pharmacological data for non-deuterated Tridecanoic Acid (N-Tridecanoic Acid), which can serve as a reference point for your work with its deuterated form [1] [2].
Table 1: Chemical Identification and Properties
| Property | Details |
|---|---|
| IUPAC Name | Tridecanoic acid [1] |
| CAS Registry Number | 638-53-9 [1] |
| Molecular Formula | C₁₃H₂₆O₂ [1] |
| Molecular Weight | 214.3443 g/mol [1] [2] |
| Chemical Structure | A 13-carbon, straight-chain saturated fatty acid [2] |
| Other Names | n-Tridecoic acid, Tridecylic acid [1] |
| Melting Point | 44.5 °C [2] |
| Boiling Point | 312.4 °C [2] |
| Water Solubility | 33 mg/L (at 20 °C) [2] |
Table 2: Pharmacological Profile from DrugBank
| Category | Information |
|---|---|
| DrugBank ID | DB02448 [2] |
| Regulatory Status | Not approved as a drug in any region (Experimental) [2] |
| Known Mechanism of Action | Acts as an inhibitor of Phospholipase A2 enzymes (PLA2G1B and membrane-associated PLA2) [2] |
| Predicted Properties | High gastrointestinal absorption; violates Veber's Rule (high number of rotatable bonds); Ready biodegradable [2] |
The primary known biological activity of Tridecanoic acid is the inhibition of Phospholipase A2 (PLA2) enzymes [2]. The diagram below illustrates this signaling pathway and its potential cellular implications.
This inhibition of PLA2 may underpin many of the compound's observed biological effects in experiments.
The core difference lies in their chemical structure and primary application. Tridecanoic acid is a natural fatty acid studied for its biological effects, while Tridecanoic acid-d9 is a stable, isotopically labeled version primarily used as an internal standard in analytical chemistry.
The table below summarizes their key characteristics:
| Characteristic | Tridecanoic Acid | This compound |
|---|---|---|
| CAS Number | 638-53-9 [1] [2] [3] | 202529-03-1 [1] |
| Chemical Formula | C₁₃H₂₆O₂ [1] [2] [3] | C₁₃H₁₇D₉O₂ (Information derived from name) |
| Molecular Weight | 214.34 g/mol [1] [3] | 223.34 g/mol (Estimated, +9 from deuterium) |
| Category | Endogenous Metabolite, Medium-chain fatty acid [1] [2] | Isotopic Labeled Analog, Internal Standard [1] |
| Primary Research Use | - Anti-biofilm agent [1] [4]
The following experimental data is available for Tridecanoic acid. No specific data for this compound was found in the search results, but it would behave nearly identically in terms of solubility and formulation.
This protocol is essential for in vitro experiments and ensures the compound is properly dissolved for accurate dosing [1] [4].
Tridecanoic acid has been tested for its ability to inhibit bacterial biofilm formation [1] [4].
For animal studies, Tridecanoic acid can be formulated using one of the following protocols to improve solubility and bioavailability [1]:
The following diagram illustrates the standard workflow for using an isotopic internal standard like this compound in quantitative mass spectrometry, which is its primary application.
Choosing between these compounds depends entirely on your research goals:
Choose Tridecanoic acid if:
Choose this compound if:
The table below summarizes the key differences based on the information found:
| Property | Non-deuterated Tridecanoic Acid | Deuterated Tridecanoic Acid (d25) |
|---|---|---|
| CAS Number | 334-48-5 [1] | 88170-22-3 [1] (also listed: 202529-03-1 [2]) |
| Molecular Formula | C13H26O2 | C13HD25O2 [2] [1] |
| Molecular Weight | 214.35 g/mol | 239.50 g/mol [2] |
| Synonyms | n-Tridecanoic acid, Tridecylic acid [1] | Deuterated tridecanoic acid, n-Tridecanoic acid-d25 [1] |
| Primary Research Application | Antimicrobial and antibiofilm agent against E. coli [2] | Internal standard for quantitative NMR, GC-MS, or LC-MS analysis [2] |
| Key Feature | A 13-carbon, medium-chain saturated fatty acid [2] | Deuterium atoms replace 25 hydrogens, creating a distinct mass signature [2] |
The core difference lies in the presence of deuterium, a stable hydrogen isotope. This substitution increases the molecular mass without significantly altering the compound's chemical structure or biological reactivity. This makes the deuterated version ideal for specific research applications:
When using these compounds in research, the experimental protocols will differ significantly based on the goal:
For Quantitative Analysis (Using Deuterated Standard):
For Antimicrobial/Biofilm Studies (Using Non-deuterated Acid):
To help you select the right compound, here is a visual summary of the decision pathway:
Mass spectrometry reference standards are well-characterized compounds with known purity and structure that serve as critical benchmarks for accurate and reliable results [1]. Their core functions are summarized in the table below.
| Function | Description & Importance |
|---|---|
| Instrument Calibration | Ensures mass accuracy and sensitivity; monitors instrument drift over time [1]. |
| Quantitative Accuracy | Compensates for matrix effects and ion suppression, enabling precise concentration measurements [1]. |
| Cross-Lab Comparability | Allows harmonization of protocols, ensuring results are consistent across different instruments and laboratories [1]. |
| Regulatory Compliance | Required for method validation by agencies like the FDA and EPA, ensuring data traceability and reproducibility [1]. |
The non-deuterated form of tridecanoic acid is documented as an analytical standard with the following properties and applications [2]:
While these search results confirm the use of tridecanoic acid as an internal standard, the specific validation data for its deuterated form (tridecanoic acid-d9) was not available.
When validating an internal standard like this compound for mass spectrometry, the following parameters are typically assessed. You can use this as a checklist for your own experimental protocols.
| Validation Parameter | Experimental Protocol & Purpose |
|---|---|
| Chromatographic Performance | Analyze the standard to ensure a sharp, symmetrical peak and consistent retention time, confirming it does not co-elute with the target analyte or matrix components. |
| Mass Accuracy & Resolution | Measure the observed mass-to-charge ratio (m/z) and compare it to the theoretical value. High-resolution MS should achieve mass accuracy within 5 ppm [3]. |
| Signal Linearity & Dynamic Range | Prepare a series of calibration standards with varying concentrations. Analyze them to create a calibration curve, ensuring a correlation coefficient (R) of ≥0.99 [3]. |
| Precision & Accuracy | Analyze multiple replicates (n≥5) at different concentration levels on the same day and over multiple days. The relative standard deviation (RSD) for precision and the percentage recovery for accuracy should typically be within ±15% [3]. |
| Stability | Evaluate the standard's solution and solid-state stability over time under various storage conditions (e.g., room temperature, 4°C, -20°C) to define its shelf life. |
The general workflow for applying a validated internal standard in a quantitative mass spectrometry experiment can be visualized as follows:
When evaluating a stable isotope-labeled standard like tridecanoic acid-d9 against other fatty acids, the comparison is typically based on its performance in an analytical procedure, rather than its innate biological function. The key parameters for comparison are outlined in the table below.
| Comparison Parameter | Description and Role in Analysis | Application Example |
|---|---|---|
| Chain Length & Saturation [1] | Defines physical/chemical properties (e.g., polarity, boiling point); crucial for chromatographic separation. | Used to classify as short-, medium-, long-chain, saturated/unsaturated [2] [1]. |
| Role as Internal Standard [3] | Deuterated standards correct losses from extraction/derivatization and instrument variability; ensure quantification accuracy [4]. | Added to sample before processing; analyte peak area compared to standard's for precise measurement [4]. |
| Chromatographic Behavior | Retention time in GC must be close to, but resolvable from, target analytes for reliable quantification. | Elution order follows carbon number and double bonds; standards chosen for minimal co-elution. |
| Detector Response | Signal intensity in GC-FID or GC-MS should be consistent and predictable for accurate calibration. | Confirmed by analyzing standard mixtures at known concentrations. |
Based on the literature, here is a detailed workflow for a typical fatty acid analysis using Gas Chromatography (GC), which is the most widely used technique [5] [6] [3]. This is the context in which standards are compared.
To complete your objective comparison guide for this compound, I suggest the following steps:
The table below compares tridecanoic acid-d9 with other commonly used internal standards based on data from recent metabolomic profiling studies.
| Compound Name | Primary Role | Key Characteristics & Applications | Cited Use in Experimental Protocols |
|---|---|---|---|
| Tridecanoic Acid / d9 | Recovery Standard / Internal Standard | Monitors extraction efficiency; quantifies fatty acids and lipids; added before sample preparation [1] [2]. | Serum metabolomics in leukemia and IEM screening studies [1] [2]. |
| d6-Cholesterol | Recovery Standard / Internal Standard | Monitors extraction efficiency; used in sterol and lipid profiling [3] [1]. | Serum metabolomics in athletes and leukemia studies [3] [1]. |
| DL-4-Chlorophenylalanine | Recovery Standard | Added to sample before protein precipitation to monitor extraction consistency [3] [1]. | Xenobiotic profiling in athletes and AML serum metabolomics [3] [1]. |
| DL-2-Fluorophenylglycine | Recovery Standard | Added to sample before protein precipitation to monitor extraction consistency [3] [1]. | Xenobiotic profiling in athletes and AML serum metabolomics [3] [1]. |
| d5-Hippuric Acid | Instrument Internal Standard | Monitors LC-MS performance; added after extraction, before instrument injection [3]. | Xenobiotic profiling in elite athletes [3]. |
| d5-Indole Acetic Acid | Instrument Internal Standard | Monitors LC-MS performance; added after extraction, before instrument injection [3]. | Xenobiotic profiling in elite athletes [3]. |
| d9-Progesterone | Instrument Internal Standard | Monitors LC-MS performance; added after extraction, before instrument injection [3]. | Xenobiotic profiling in elite athletes [3]. |
The validation of this compound in a method involves a standardized workflow to assess its performance as a recovery standard. The following diagram and detailed steps outline a typical protocol derived from established metabolomic studies [3] [1] [2].
Workflow for Validating this compound as a Recovery Standard
When validating this compound, focus on these performance metrics: